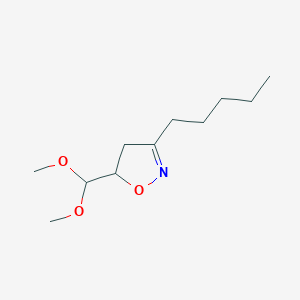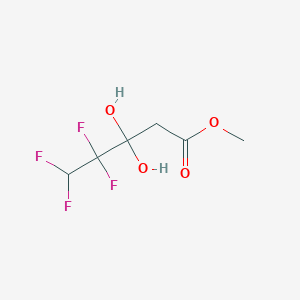
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is a chemical compound belonging to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxy group and a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires the use of specific catalysts and reaction conditions to facilitate the formation of the dioxepin ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs. This method is advantageous due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound shares a similar structure but differs in its ring system.
2,3-Dihydro-1,5-benzoxazepines: These compounds have a similar core structure but differ in their functional groups and reactivity.
Uniqueness
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is unique due to its specific methoxy and dioxepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1,5-benzodioxepin-4-one |
InChI |
InChI=1S/C10H10O4/c1-12-7-2-3-8-9(6-7)14-10(11)4-5-13-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
NKQXJYQQQJFKCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


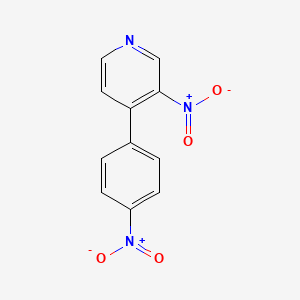
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)

![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
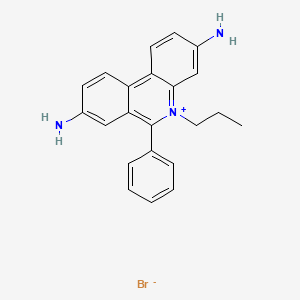

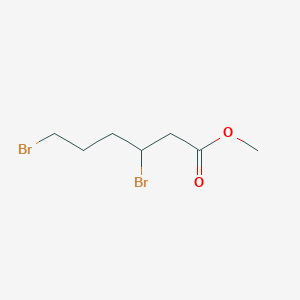

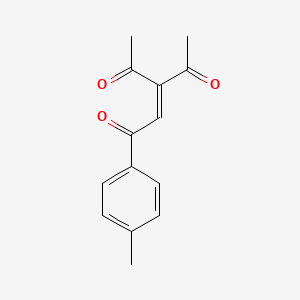
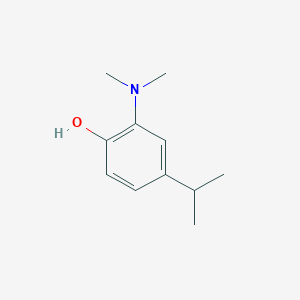
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
